molecular formula C17H18N4S2 B11492970 3-benzyl-5-methyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-5-methyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11492970
M. Wt: 342.5 g/mol
InChI Key: OCJNHUQLDHDBQX-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-7-(pyrrolidin-1-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound that features a unique combination of thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl-7-(pyrrolidin-1-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a suitable α-haloketone in the presence of a base, leading to the formation of the thiazole ring. Subsequent reactions with pyrimidine derivatives and pyrrolidine can yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-7-(pyrrolidin-1-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives.

Scientific Research Applications

3-Benzyl-5-methyl-7-(pyrrolidin-1-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-5-methyl-7-(pyrrolidin-1-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-methyl-7-(pyrrolidin-1-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is unique due to its specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18N4S2

Molecular Weight

342.5 g/mol

IUPAC Name

3-benzyl-5-methyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H18N4S2/c1-12-18-15(20-9-5-6-10-20)14-16(19-12)21(17(22)23-14)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3

InChI Key

OCJNHUQLDHDBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCC3)SC(=S)N2CC4=CC=CC=C4

Origin of Product

United States

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